molecular formula C18H17N3O2 B2750033 N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797644-17-7

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2750033
CAS No.: 1797644-17-7
M. Wt: 307.353
InChI Key: FYZPOGVCZDLOSN-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that features a benzamide core substituted with a pyridin-2-yloxy group and a pyrrol-1-yl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with an appropriate halogenated benzamide under basic conditions to form the pyridin-2-yloxy benzamide intermediate.

    Introduction of the Pyrrol-1-yl Ethyl Group: The intermediate is then reacted with 2-bromoethylpyrrole in the presence of a base to introduce the pyrrol-1-yl ethyl group, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrol-1-yl group can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It can be used as a probe to study the function of specific proteins and enzymes in biological systems.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrol-1-yl group can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can result in various biological effects, such as changes in neurotransmitter levels or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
  • N-(2-(1H-imidazol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
  • N-(2-(1H-triazol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is unique due to the presence of the pyrrol-1-yl group, which imparts distinct electronic and steric properties compared to similar compounds. This can result in different biological activities and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(2-pyrrol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(20-10-13-21-11-3-4-12-21)15-6-5-7-16(14-15)23-17-8-1-2-9-19-17/h1-9,11-12,14H,10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZPOGVCZDLOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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